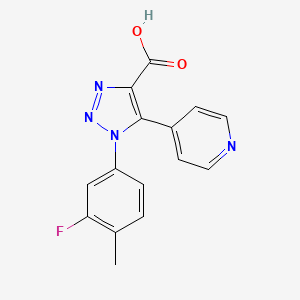

1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For instance, the triazole ring could potentially be formed using a click chemistry reaction, a powerful tool for creating carbon-heteroatom-carbon bonds. The carboxylic acid group could be introduced through various methods, such as oxidation reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing fluorine atom on the phenyl ring could potentially have interesting effects on the electronic structure of the molecule. The presence of the nitrogen atoms in the triazole and pyridine rings would also likely contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring, as well as the nitrogen atoms in the triazole and pyridine rings. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water, while the presence of the nonpolar phenyl and methyl groups could enhance its solubility in organic solvents .科学研究应用

Synthesis and Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating that these compounds exhibit good to moderate activity against a range of microbial strains. The study by Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbes, indicating the potential of triazole compounds in the development of new antimicrobial agents Bayrak et al., 2009.

Photoluminescence and Sensitization

Triarylboron-functionalized dipicolinic acids, including triazole derivatives, have been designed to effectively sensitize the emissions of Eu(III) and Tb(III) ions, showcasing their utility in the development of new luminescent materials. The study by Park et al. (2014) highlights the role of intraligand charge-transfer transitions in activating luminescence, suggesting applications in lighting and display technologies Park et al., 2014.

Chemosensors

The synthesis of pyrrolidine constrained bipyridyl-dansyl fluoroionophores through click chemistry demonstrates selective sensing for Al(3+) ions, indicating the potential for developing selective ratiometric and colorimetric chemosensors. This application, as explored by Maity and Govindaraju (2010), highlights the utility of triazole derivatives in environmental monitoring and diagnostics Maity & Govindaraju, 2010.

Fluorescence and Dye Applications

Highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore have been developed, showcasing bright fluorescence in solution and potential applications in sensing and imaging. The study by Wrona-Piotrowicz et al. (2022) emphasizes the versatility of triazole derivatives in creating advanced fluorescent materials Wrona-Piotrowicz et al., 2022.

Catalysis and Coordination Polymers

Triazole-based ligands have been utilized in the synthesis of coordination polymers with interesting structural, luminescence, and catalytic properties. For example, a study by Wang et al. (2016) on coordination polymers based on a triazole ligand and different pyridine-based linkers demonstrated improved catalytic activity and photoluminescence, indicating the potential of triazole derivatives in catalysis and material science Wang et al., 2016.

属性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-2-3-11(8-12(9)16)20-14(10-4-6-17-7-5-10)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYZKOBHDLGFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-fluoro-4-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

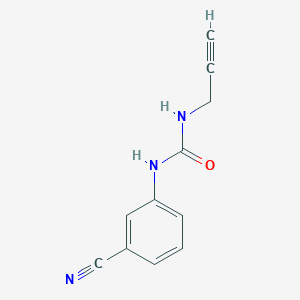

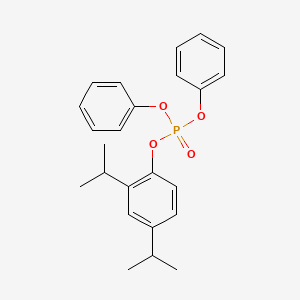

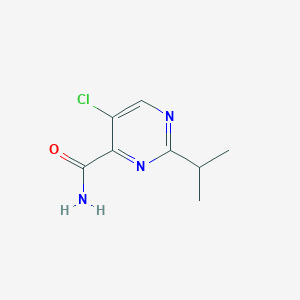

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![2-[Phenyl(pyridin-3-ylmethyl)amino]acetic acid](/img/structure/B1523415.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)

![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)

![3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1523433.png)

![5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile](/img/structure/B1523436.png)